Cas no 1015845-68-7 (1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine)

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole-based organic compound featuring a chlorobenzyl substituent at the 1-position and an amino group at the 5-position of the pyrazole ring. This structure imparts significant potential in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate for the synthesis of bioactive molecules. The presence of the electron-withdrawing chloro group enhances its reactivity in nucleophilic substitution reactions, while the amino group offers a functional handle for further derivatization. Its well-defined molecular framework makes it suitable for exploring structure-activity relationships in drug discovery. The compound exhibits moderate stability under standard conditions, facilitating its use in synthetic applications. Its purity and consistent performance make it a reliable choice for research in heterocyclic chemistry and targeted therapeutic development.
1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine structure
1015845-68-7 structure
Product Name:1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
CAS No:1015845-68-7
MF:C11H12ClN3
MW:221.686080932617
MDL:MFCD08457375
CID:878477
Update Time:2026-04-29

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine
    • 2-[(2-chlorophenyl)methyl]-4-methylpyrazol-3-amine
    • CHEMBRDG-BB 4022398
    • 2-(2-CHLORO-BENZYL)-4-METHYL-2H-PYRAZOL-3-YLAMINE
    • 1-[(2-CHLOROPHENYL)METHYL]-4-METHYL-1H-PYRAZOL-5-AMINE
    • 1H-pyrazol-5-amine, 1-[(2-chlorophenyl)methyl]-4-methyl-
    • 1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine(SALTDATA: FREE)
    • MDL: MFCD08457375
    • Inchi: InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
    • InChI Key: KLMAUNDTLYRLNW-UHFFFAOYSA-N
    • SMILES: CC1=C(N)N(CC2=CC=CC=C2Cl)N=C1

Computed Properties

  • Exact Mass: 221.07200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 43.84000
  • LogP: 3.05660

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine Security Information

  • HazardClass:IRRITANT

1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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